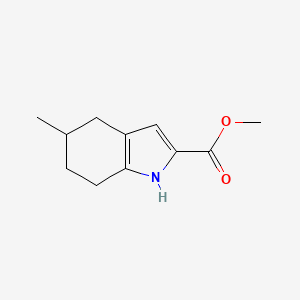
3-Chloropyridine-4-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloropyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 3-position and a sulfonyl fluoride group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloropyridine-4-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a chloropyridine precursor. One common method is the reaction of 3-chloropyridine with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of 3-chloropyridine-4-sulfonyl fluoride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloropyridine-4-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Coupling reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling reactions: Products include biaryl and heterobiaryl compounds.
Applications De Recherche Scientifique
3-chloropyridine-4-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals, where it serves as an intermediate in the synthesis of active ingredients.
Mécanisme D'action
The mechanism of action of 3-chloropyridine-4-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in biochemical applications, where the compound can modify proteins and other biomolecules by reacting with nucleophilic residues such as lysine or cysteine.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloropyridine: A simpler derivative with only a chlorine substituent.
4-chloropyridine: Another isomer with the chlorine atom at the 4-position.
3-fluoropyridine: A fluorinated analog with a fluorine atom at the 3-position.
Uniqueness
3-chloropyridine-4-sulfonyl fluoride is unique due to the presence of both a chlorine atom and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications. The sulfonyl fluoride group, in particular, provides a versatile handle for further functionalization and modification, which is not present in simpler analogs like 3-chloropyridine or 4-chloropyridine.
Propriétés
Formule moléculaire |
C5H3ClFNO2S |
|---|---|
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
3-chloropyridine-4-sulfonyl fluoride |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H |
Clé InChI |
XEXCFPKTUGJHFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1S(=O)(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



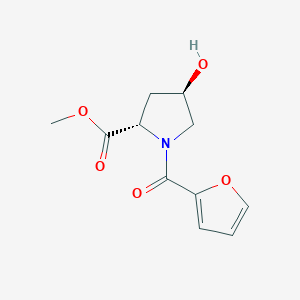
![Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13516816.png)
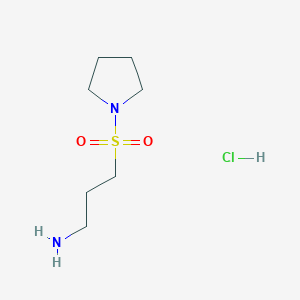
![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)
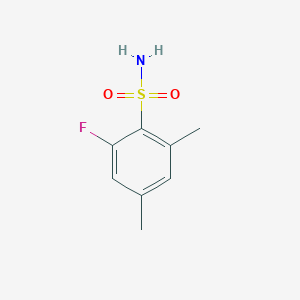
![tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13516842.png)
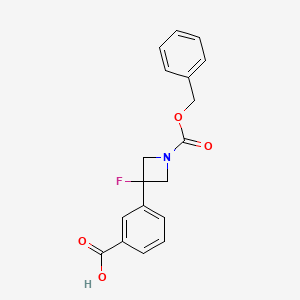


![[3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B13516861.png)
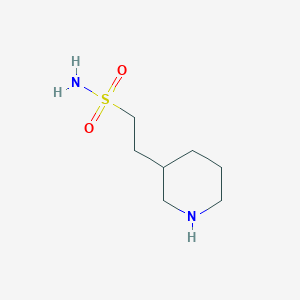
![2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13516881.png)
